

Application Note: Isotope Dilution Analysis of Pentachlorobiphenyls using EPA Method 1668

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3*

Cat. No.: B12294765

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Introduction

U.S. Environmental Protection Agency (EPA) Method 1668 is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the determination of chlorinated biphenyl congeners in various environmental matrices, including water, soil, sediment, and tissue.[1][2] The method employs an isotope dilution technique, which involves spiking samples with isotopically labeled analogs of the target analytes to ensure accurate quantification, even when matrix effects or variations in extraction efficiency occur.[3]

This application note details the use of a $^{13}\text{C}_{12}$ -labeled pentachlorobiphenyl as a surrogate standard in EPA Method 1668 for the analysis of native pentachlorobiphenyls. While the specific compound **2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3** was requested, the standard and validated EPA Method 1668 utilizes $^{13}\text{C}_{12}$ -labeled compounds for isotope dilution. Therefore, this document will focus on the application of a method-compliant $^{13}\text{C}_{12}$ -labeled pentachlorobiphenyl surrogate, which serves the same function and for which extensive performance data is available.

Principle of the Method

Known concentrations of $^{13}\text{C}_{12}$ -labeled PCB congeners, including a pentachlorobiphenyl surrogate, are added to each sample prior to extraction. These labeled compounds behave chemically similarly to their native counterparts throughout the sample preparation and analysis

process. By comparing the response of the native analyte to the response of its corresponding labeled surrogate, it is possible to accurately quantify the native congener's concentration, correcting for any losses during the analytical procedure.

Experimental Protocol

This protocol outlines the key steps for the analysis of pentachlorobiphenyls in environmental samples using EPA Method 1668 with a $^{13}\text{C}_{12}$ -labeled pentachlorobiphenyl surrogate.

1. Reagents and Standards

- Solvents: Hexane, acetone, methylene chloride, toluene (pesticide grade or equivalent).
- Internal Standard Spiking Solution: A solution containing a known concentration of $^{13}\text{C}_{12}$ -labeled 2,3,3',4,4'-pentachlorobiphenyl (PCB 105) and other labeled PCB congeners as required by the method. Labeled compounds are available from vendors such as Cambridge Isotope Laboratories and Wellington Laboratories.[\[1\]](#)
- Calibration Solutions: A series of solutions containing both native and labeled PCB congeners at various concentrations to establish the instrument's calibration curve.
- Quality Control Samples: Method blanks, ongoing precision and recovery (OPR) samples, and matrix spike/matrix spike duplicate (MS/MSD) samples.

2. Sample Preparation and Extraction

- Aqueous Samples: A 1-liter water sample is spiked with the internal standard solution. The sample is then extracted using solid-phase extraction (SPE) or liquid-liquid extraction with methylene chloride.
- Solid and Tissue Samples: A 10-gram sample is mixed with a drying agent like sodium sulfate, spiked with the internal standard solution, and then extracted using a Soxhlet apparatus with a hexane/acetone mixture.

3. Extract Cleanup

The raw extract is subjected to a multi-step cleanup process to remove interfering compounds. This typically involves:

- Gel Permeation Chromatography (GPC): To remove high molecular weight interferences.
- Adsorption Chromatography: Using materials like silica gel, alumina, or carbon to separate PCBs from other contaminants.

4. Instrumental Analysis

- Gas Chromatography (GC): A high-resolution capillary column (e.g., SPB-octyl) is used to separate the individual PCB congeners.
- High-Resolution Mass Spectrometry (HRMS): The mass spectrometer is operated in the selected ion monitoring (SIM) mode with a resolving power of at least 10,000 to ensure the selective detection of the target ions for both native and labeled PCBs.

5. Quantification

The concentration of the native pentachlorobiphenyl is calculated using the following isotope dilution formula:

$$\text{Concentration} = (A_n * C_l) / (A_l * \text{RRF} * W)$$

Where:

- A_n = Area of the primary quantitation ion for the native analyte.
- A_l = Area of the primary quantitation ion for the labeled surrogate.
- C_l = Concentration of the labeled surrogate spiked into the sample.
- RRF = Relative response factor determined from the calibration curve.
- W = Weight or volume of the sample.

Data Presentation

The performance of the $^{13}\text{C}_{12}$ -labeled pentachlorobiphenyl surrogate is evaluated based on its recovery in quality control samples. The following tables summarize the acceptance criteria for

surrogate recovery and the method detection limits for pentachlorobiphenyls as specified in EPA Method 1668C.

Table 1: QC Acceptance Criteria for Labeled Pentachlorobiphenyl Recovery in Various Samples

Quality Control Sample Type	Acceptance Limits (% Recovery)
Initial Precision and Recovery (IPR)	15 - 145
Ongoing Precision and Recovery (OPR)	15 - 145
Labeled Compound Recovery from Samples	15 - 145

Source: EPA Method 1668C, Table 6^[1]

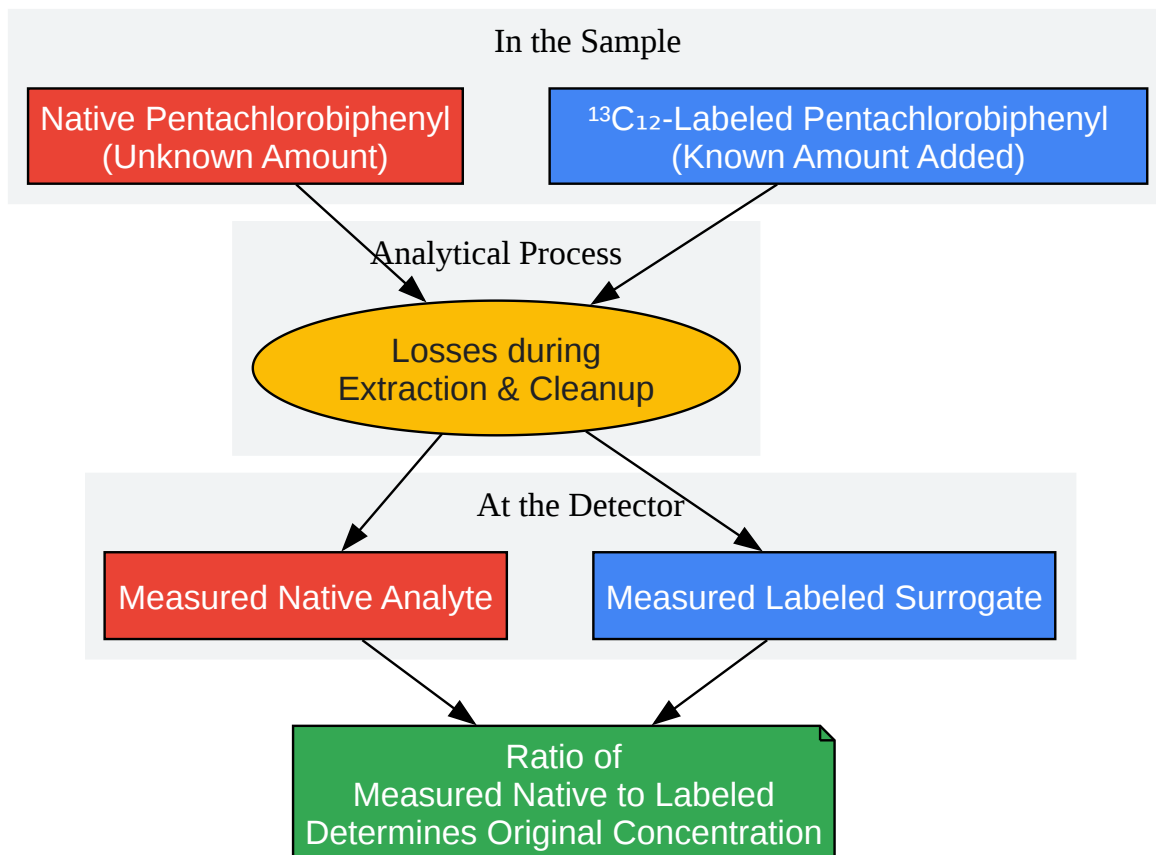
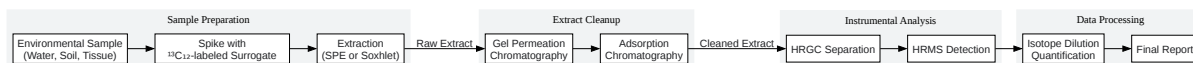
Table 2: Method Detection Limits (MDLs) and Minimum Levels of Quantitation (MLs) for Pentachlorobiphenyls

Matrix	MDL (pg/L or ng/kg)	ML (pg/L or ng/kg)
Water	~15-20 pg/L	~50-100 pg/L
Soil/Sediment/Tissue	~1.5-2.0 ng/kg	~5.0-10.0 ng/kg

Note: MDLs and MLs are approximate and can vary based on the specific congener and laboratory performance.^[1]^[4]

Visualizations

Experimental Workflow Diagram



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References

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- To cite this document: BenchChem. [Application Note: Isotope Dilution Analysis of Pentachlorobiphenyls using EPA Method 1668]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12294765#using-2-2-4-6-6-pentachloro-1-1-biphenyl-d3-in-epa-method-1668>]

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